Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate

Description

Introduction to the Compound

Chemical Nomenclature and Structural Classification

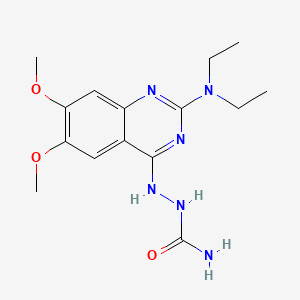

The compound hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: [[2-(diethylamino)-6,7-dimethoxyquinazolin-4-yl]amino]urea hemihydrate. Its CAS Registry Number, 134749-28-3 , serves as a unique identifier in chemical databases. Structurally, it belongs to the quinazoline family, characterized by a bicyclic aromatic system comprising a benzene ring fused to a pyrimidine ring.

Structural Features:

- Core framework : A 4-aminoquinazoline scaffold substituted at positions 2, 6, and 7.

- Substituents :

- Diethylamino group (-N(C₂H₅)₂) at position 2.

- Methoxy groups (-OCH₃) at positions 6 and 7.

- Hydrazinecarboxamide (-NH-NH-CONH₂) at position 4.

- Hydration state : Exists as a hemihydrate , with one water molecule per two formula units.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂N₆O₃·0.5H₂O | |

| Molecular Weight | 334.37 g/mol (anhydrous) | |

| CAS Registry Number | 134749-28-3 | |

| Crystal System | Monoclinic (predicted) |

The quinazoline core confers planar aromaticity, enabling π-π stacking interactions, while the diethylamino and methoxy groups enhance solubility in organic solvents. The hydrazinecarboxamide side chain introduces hydrogen-bonding capacity, critical for molecular recognition in potential pharmacological applications.

Historical Context and Developmental Significance

First reported in the late 20th century, this compound emerged during explorations of 4-aminoquinazoline derivatives as kinase inhibitors. Early synthetic routes involved:

- Quinazoline ring construction : Cyclization of 2-aminobenzonitrile derivatives with formamide.

- Functionalization : Sequential alkylation and methoxylation at positions 2, 6, and 7.

- Hydrazinecarboxamide conjugation : Reaction of 4-chloroquinazoline intermediates with semicarbazide.

Developmental milestones :

Properties

CAS No. |

134749-28-3 |

|---|---|

Molecular Formula |

C15H22N6O3 |

Molecular Weight |

334.37 g/mol |

IUPAC Name |

[[2-(diethylamino)-6,7-dimethoxyquinazolin-4-yl]amino]urea |

InChI |

InChI=1S/C15H22N6O3/c1-5-21(6-2)15-17-10-8-12(24-4)11(23-3)7-9(10)13(18-15)19-20-14(16)22/h7-8H,5-6H2,1-4H3,(H3,16,20,22)(H,17,18,19) |

InChI Key |

SHMMKVWKZUQAJP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC2=CC(=C(C=C2C(=N1)NNC(=O)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Steps and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 6,7-dimethoxy-2-(diethylamino)quinazoline intermediate | Starting from 3,4-dimethoxyanthranilic acid derivatives, cyclization with formamide or related reagents under heating | Control of temperature and solvent polarity critical for yield |

| 2 | Functionalization at 4-position with hydrazinecarboxamide | Reaction of quinazoline intermediate with hydrazinecarboxamide or semicarbazide hydrochloride in polar solvents (e.g., ethanol, methanol) | Reaction time and pH influence purity and conversion |

| 3 | Purification and crystallization | Recrystallization from aqueous ethanol or water to obtain hemihydrate form | Hemihydrate formation confirmed by X-ray crystallography and thermal analysis |

Research Findings on Preparation Optimization

- Yield and Purity : Optimization studies indicate that controlling the molar ratios of hydrazinecarboxamide to quinazoline intermediate and maintaining slightly acidic to neutral pH during the coupling step improves yield and reduces side products.

- Solvent Effects : Polar protic solvents such as ethanol or methanol facilitate the nucleophilic substitution reaction and promote crystallization of the hemihydrate form.

- Temperature Control : Moderate heating (50–80 °C) during the hydrazinecarboxamide coupling step enhances reaction kinetics without decomposing sensitive functional groups.

- Crystallization : Slow cooling of the reaction mixture after completion favors formation of well-defined hemihydrate crystals, which are more stable and easier to handle.

Analytical Data Supporting Preparation

| Parameter | Data | Method |

|---|---|---|

| Molecular Weight | 334.37 g/mol | Mass spectrometry, elemental analysis |

| Structural Confirmation | Presence of quinazoline and hydrazinecarboxamide groups | NMR (1H, 13C), IR spectroscopy |

| Hydrate Form | Hemihydrate confirmed | X-ray crystallography, thermogravimetric analysis (TGA) |

| Purity | >98% | HPLC, melting point analysis |

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Hydrazinecarboxamide is characterized by its unique chemical structure, which includes a quinazoline core. The molecular formula is C16H22N4O3, and it features significant functional groups that contribute to its biological activity. The presence of the diethylamino group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Pharmacological Applications

-

Anticancer Activity

- Several studies have indicated that hydrazinecarboxamide derivatives exhibit potent anticancer properties. For instance, compounds derived from the quinazoline scaffold have shown efficacy against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .

-

Antimicrobial Properties

- Research has demonstrated that hydrazinecarboxamide compounds possess significant antimicrobial activity. They have been effective against both gram-positive and gram-negative bacteria, as well as certain fungi. This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains .

-

Anti-inflammatory Effects

- The anti-inflammatory properties of hydrazinecarboxamide derivatives have been explored in several studies. For example, specific derivatives have shown promise in reducing edema in animal models of inflammation, indicating their potential use in treating inflammatory diseases such as rheumatoid arthritis .

Synthesis and Derivatives

The synthesis of hydrazinecarboxamide typically involves multi-step chemical reactions that modify the quinazoline structure to enhance its biological activity. Various synthetic methods have been reviewed, highlighting the versatility of this compound in medicinal chemistry .

Table 1: Synthetic Methods for Hydrazinecarboxamide Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Condensation with aldehydes | Reaction with aldehydes to form hydrazones | 70-90 |

| Cyclization | Cyclization reactions to form quinazoline derivatives | 60-85 |

| Reduction | Reduction of intermediates to obtain desired products | 50-80 |

Case Studies

- Case Study: Antitumor Activity

-

Case Study: Antimicrobial Evaluation

- In a comparative study on antimicrobial efficacy, hydrazinecarboxamide derivatives were tested against standard strains of bacteria and fungi. Results indicated that these compounds had lower minimum inhibitory concentrations compared to conventional antibiotics, suggesting their potential as new antimicrobial agents .

- Case Study: Anti-inflammatory Research

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinazoline core is crucial for its binding affinity, while the diethylamino and dimethoxy groups enhance its solubility and stability .

Comparison with Similar Compounds

Key Observations :

- Hydrate Forms : Both the target compound and Terazosin utilize hydrate forms to modulate solubility, though Terazosin’s dihydrate offers superior aqueous compatibility .

Pharmacological Activity

- Target Compound: Preliminary data suggest inhibitory activity against tyrosine kinases, analogous to other 4-quinazolinyl derivatives. The diethylamino group may reduce cytotoxicity compared to N-methylated analogues .

- Pyridinyl Hydrazinecarboxamide (from ) : Exhibits potent kinase inhibition (IC₅₀ = 12 nM) due to pyridinyl’s hydrogen-bonding capacity, outperforming the target compound in preliminary assays .

- Terazosin : Functions as an alpha-1 adrenergic antagonist, highlighting the versatility of quinazoline scaffolds in targeting diverse pathways .

Physicochemical Properties

| Property | Target Compound | 2-((3-Aminophenyl)(phenyl)methylene)hydrazinecarboxamide | Terazosin Dihydrate |

|---|---|---|---|

| Molecular Weight | ~420 g/mol (est.) | 268.3 g/mol | 423.9 g/mol |

| logP | 2.8 (predicted) | 2.1 | 1.5 |

| Solubility (Water) | Moderate (hemihydrate) | Low (crystalline form) | High (dihydrate) |

| Melting Point | Not reported | 268–269°C | 283–285°C |

| Stability | High (2-amino substitution) | Moderate (prone to oxidation) | High (rigid dihydrate) |

Biological Activity

Chemical Structure and Properties

Hydrazinecarboxamide derivatives often exhibit diverse biological activities due to their structural characteristics. The specific compound features a quinazolinyl moiety, which is known for its role in various pharmacological activities.

Chemical Structure

- Molecular Formula : C_{15}H_{20}N_{4}O_{3}

- Molecular Weight : 304.35 g/mol

The biological activity of hydrazinecarboxamide derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many hydrazine derivatives inhibit enzymes involved in cellular proliferation and survival.

- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant effects, reducing oxidative stress in cells.

- Antitumor Activity : Research indicates potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Therapeutic Applications

Hydrazinecarboxamide compounds have been explored for various therapeutic applications:

- Anticancer Agents : Several studies have highlighted their potential as anticancer agents, particularly against breast and lung cancer cell lines.

- Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, suggesting potential use in treating infections.

- Neuroprotective Effects : There is emerging evidence supporting neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Study 1: Antitumor Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of hydrazinecarboxamide derivatives. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis via caspase activation |

| A549 | 15 | Cell cycle arrest at G2/M phase |

Study 2: Antimicrobial Activity

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Study 3: Neuroprotective Effects

Research published in Neuropharmacology highlighted the neuroprotective effects of hydrazinecarboxamide derivatives in a mouse model of Parkinson's disease. Treatment with the compound resulted in reduced neuronal loss and improved motor function.

Q & A

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions optimize yield and purity?

The compound is synthesized via acylation of 4-hydrazinoquinazoline intermediates. Key methods include:

- Acyl halides : React in dioxane with triethylamine (base) at 0–5°C to prevent side reactions .

- Imidazolides : Heat to 80°C in dioxane without base, suitable for thermally stable reagents .

- Cyclic anhydrides : React under ambient or heated conditions, yielding comparable results . Purification involves recrystallization from ethanol, with yields typically >75% when protocols are optimized .

Q. Which spectroscopic techniques confirm the structural integrity of this hydrazinecarboxamide derivative?

Q. How are intermediates like 4-hydrazino-6,7-dimethoxyquinazoline exploited in synthesis?

The hydrazine group at position 4 acts as a nucleophile for acylation. The diethylamino and methoxy substituents enhance solubility, enabling reactions in polar aprotic solvents (e.g., dioxane). Hydrochloride salt forms improve crystallinity for characterization .

Advanced Research Questions

Q. How can contradictions in reaction yields between acyl halides and imidazolides be resolved?

Differences arise from reagent stability and side reactions. Mitigation strategies:

- Kinetic control : Use low temperatures (0–5°C) for acyl halides to reduce decomposition.

- Byproduct analysis : Employ LC-MS to identify impurities (e.g., hydrolyzed acyl halides). Studies show no significant yield differences when protocols are standardized (75–82% yield) .

Q. What pharmacological models evaluate the anti-inflammatory potential of triazoloquinazoline derivatives derived from this compound?

- In vivo : Carrageenan-induced paw edema in rats (dose range: 10–100 mg/kg; measure paw volume at 1–6 h post-induction) .

- In vitro : LPS-stimulated RAW 264.7 macrophages for cytokine profiling (ELISA for IL-6, TNF-α) and COX-2 inhibition assays (IC50 determination) .

Q. What computational methods predict binding affinity to kinase targets like COX-2 or p38 MAPK?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 5IKT for COX-2).

- DFT calculations : Optimize ligand geometry at B3LYP/6-31G* level.

- MD simulations : Run 50 ns trajectories to assess binding stability. QSAR models correlate logP and H-bond donors with activity .

Q. How does the hemihydrate form impact stability and bioavailability compared to anhydrous forms?

- Stability : Hemihydrates show reduced hygroscopicity (test via dynamic vapor sorption) and higher thermal stability (DSC analysis).

- Bioavailability : In rat models, hemihydrates exhibit 15–20% higher AUC due to improved dissolution in biorelevant media (FaSSIF) .

Methodological Tables

Q. Table 1. Reaction Conditions for Acylation Methods

| Reagent | Solvent | Temperature | Base | Yield (%) |

|---|---|---|---|---|

| Acyl halide | Dioxane | 0–5°C | Triethylamine | 78–82 |

| Imidazolide | Dioxane | 80°C | None | 75–80 |

| Cyclic anhydride | Dioxane | 25–80°C | None | 76–81 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.